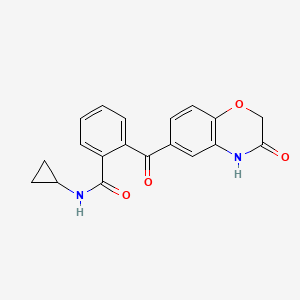

N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Modification

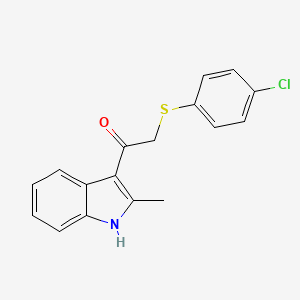

- Synthesis Routes: Researchers have developed synthetic routes for related compounds, emphasizing the synthesis of pazufloxacin and other fluoroquinolone derivatives through various chemical reactions, highlighting the importance of optimizing reaction conditions for improved yield (Shu Jia-you, 2003).

- Cyclization Studies: Studies on the cyclization of ortho-cyclopropylphenyl benzamides have revealed insights into the formation of benzoxazines and dibenzoazepines, indicating the influence of structural modifications on reaction outcomes (A. Lebedev et al., 2001).

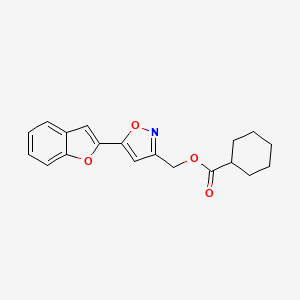

- Gold(I)-Catalyzed Synthesis: A novel gold(I)-catalyzed cycloisomerization method has been applied to synthesize substituted 4H-benzo[d][1,3]oxazines, demonstrating the potential of these compounds in inhibiting breast cancer cell proliferation (Luis A. Segura-Quezada et al., 2022).

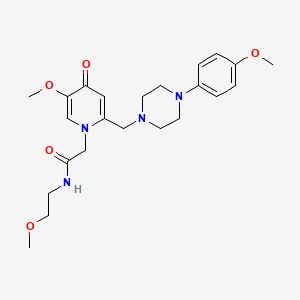

Potential Applications

- Antimicrobial Activity: Research into N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamide and benzoxazine derivatives has demonstrated significant antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (T. Belz et al., 2013).

- Antibacterial Quinolones: Studies on quinolone and naphthyridine derivatives, including the synthesis of compounds with cyclopropyl groups, have explored their antibacterial properties, contributing to the development of new antibacterial agents (M. Fujita et al., 1996; J. Kiely et al., 1988).

Mecanismo De Acción

Target of Action

The primary target of N-cyclopropyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide is the protein lysine methyltransferase nuclear receptor-binding SET domain-containing 2 (NSD2) . NSD2 is a key player in the regulation of gene expression and chromatin remodeling.

Mode of Action

N-cyclopropyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide interacts with its target, NSD2, by binding to the PWWP1 domain . This interaction antagonizes the interaction between NSD2 and nucleosomal H3K36me2, thereby inhibiting the function of NSD2 .

Biochemical Pathways

Given its interaction with nsd2, it is likely that it impacts pathways related to gene expression and chromatin remodeling .

Result of Action

The molecular and cellular effects of N-cyclopropyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide’s action are likely related to its inhibition of NSD2. By antagonizing the interaction between NSD2 and nucleosomal H3K36me2, it could potentially alter gene expression patterns and disrupt chromatin remodeling processes .

Propiedades

IUPAC Name |

N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-17-10-25-16-8-5-11(9-15(16)21-17)18(23)13-3-1-2-4-14(13)19(24)20-12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDILUBCRXOOOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(C=C3)OCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[4-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2601509.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2601510.png)

![4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2601513.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2601517.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine](/img/structure/B2601519.png)